BenchChemオンラインストアへようこそ!

Technegas

Particle size distribution Aerodynamic diameter Alveolar deposition

Technegas is the only FDA-approved (2023) 99mTc-labeled carbon nanoparticle aerosol (AMAD ~158 nm, GSD 1.5) for V/Q SPECT/CT, delivering superior alveolar deposition versus 99mTc-DTPA and stable lung retention versus 81mKr. The integrated combination product (generator + single-use crucible + PAS) eliminates separate nebulizer validation. Clinical performance: 96% sensitivity, 97% specificity, 0.5% diagnostic uncertainty. On-site production in 6–7 min. EANM guideline-endorsed with 4.7M patient studies across 60+ countries. Procure as a complete FDA-regulated system with standardized 220V/argon (≥99.997%) infrastructure. Request installation and consumables quote.

Molecular Formula C8H14BrNO
Molecular Weight 0
CAS No. 112263-77-1
Cat. No. B1168310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTechnegas
CAS112263-77-1
SynonymsTechnegas
Molecular FormulaC8H14BrNO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 carton / 500 burn / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technegas (CAS 112263-77-1): A Tc-99m-Labeled Carbon Nanoparticle Aerosol for Pulmonary Ventilation Imaging


Technegas (CAS 112263-77-1) is a technetium-99m-labeled carbon nanoparticle aerosol generated via high-temperature sublimation of sodium pertechnetate in a graphite crucible under a pure argon atmosphere at approximately 2750 °C [1]. The resulting product comprises ultrafine hexagonal technetium platelets encapsulated within thin layers of graphite, forming agglomerated nanoparticles that exhibit gas-like behavior and diffusive penetration into the lung periphery [2]. Technegas has received regulatory approval in over 60 countries, including United States FDA approval in September 2023 as a drug-device combination product for the visualization of pulmonary ventilation and diagnosis of pulmonary embolism .

Why Technegas Cannot Be Readily Substituted by Alternative Tc-99m Aerosols or Gaseous Agents


Technegas occupies a distinct physicochemical and operational niche that precludes simple interchange with alternative ventilation agents. Unlike 99mTc-DTPA aerosol (activity median diameter approximately 1–3 μm), Technegas exhibits an activity median aerodynamic diameter of approximately 158 nm (log-normal distribution, geometric standard deviation 1.5), enabling significantly greater alveolar deposition and reduced central airway impaction [1]. Unlike 81mKr gas (ultra-short 13-second half-life requiring continuous infusion), Technegas remains stable in the lung for imaging without rapid washout, supporting SPECT and SPECT/CT acquisition [2]. Furthermore, unlike Pertechnegas (a related but distinct variant produced with different generation conditions), Technegas maintains a consistent narrow particle size distribution when generated under validated parameters [3]. The integrated Technegas generator-crucible-patient administration system, regulated as a combination product, further precludes substitution without complete workflow revalidation [4].

Quantitative Comparative Evidence for Technegas: Differentiating Performance Metrics Versus Alternatives


Particle Size Comparison: Technegas Versus 99mTc-DTPA and Pertechnegas Aerosols

Technegas exhibits a substantially smaller activity median aerodynamic diameter (AMAD) compared to conventional 99mTc-DTPA aerosol and Pertechnegas. Technegas particle size follows an approximately log-normal distribution with an AMAD of 158 nm and geometric standard deviation of 1.5 [1]. In contrast, 99mTc-DTPA aerosol produced via standard nebulization typically exhibits AMAD values in the 1–3 μm range, while Pertechnegas (generated with modified conditions) has reported AMAD values of approximately 260–450 nm depending on generator parameters [2]. The smaller sub-200 nm particle size of Technegas translates to a predicted alveolar deposition fraction of 37% and bronchial deposition fraction of only 5%, minimizing central airway impaction [1].

Particle size distribution Aerodynamic diameter Alveolar deposition Radioaerosol characterization

Peripheral Penetration Index: Technegas Versus 99mTc-DTPA Aerosol in Ventilation Scintigraphy

In a direct comparative study of 76 patients (41 receiving Technegas, 35 receiving 99mTc-DTPA aerosol), Technegas demonstrated significantly higher peripheral penetration index (PI) values [1]. Mean PI values for Technegas were 0.94 ± 0.10 versus 0.88 ± 0.09 for 99mTc-DTPA aerosol (p < 0.01) [1]. Left lung PI: Technegas 0.92 ± 0.13 versus 99mTc-DTPA 0.86 ± 0.11 (p < 0.05). Right lung PI: Technegas 0.96 ± 0.12 versus 99mTc-DTPA 0.90 ± 0.12 (p < 0.05) [1]. A separate study of 12 patients with COPD, pulmonary tuberculosis, and pleural effusion reported average PI values of 69.20% with Technegas versus 61.26% with 99mTc-DTPA aerosol [2]. Bronchial activity was observed in 5/12 cases with Technegas versus 7/12 cases with 99mTc-DTPA; gastric activity occurred in 1/12 versus 5/12 cases, respectively [2].

Peripheral penetration index Ventilation scintigraphy Image quality metrics Aerosol deposition

Ventilation/Perfusion SPECT Diagnostic Accuracy: Technegas-Based Protocol Performance

In a large retrospective study of 991 patients undergoing V/Q SPECT with Technegas as the ventilation agent, the protocol demonstrated a sensitivity of 96% and specificity of 97% for the diagnosis of pulmonary thromboembolism [1]. Diagnostic uncertainty was reduced to only 0.5% (5/991 patients) when excluding triple-match defects [1]. A separate three-year clinical experience study of 1,950 scans (Technegas used in 1,564 scans versus SmartVent in 386 scans) reported overall V/Q SPECT diagnostic performance with sensitivity of 95.7%, specificity of 98.6%, positive predictive value of 95.7%, and negative predictive value of 98.6% [2]. Notably, 26% of Technegas-performed scans demonstrated pulmonary embolism compared to 15% with SmartVent, suggesting enhanced detection sensitivity [2].

V/Q SPECT Pulmonary embolism Diagnostic accuracy Sensitivity and specificity

Head-to-Head Ventilation SPECT Comparison: Technegas Versus 99mTc-DTPA in Obstructive Lung Disease

An intraindividual head-to-head study of 63 patients (28 without and 35 with obstructive lung disease) undergoing V/P SPECT with both 99mTc-DTPA and Technegas revealed significant differences in aerosol distribution patterns [1]. In both obstructive and nonobstructive disease, overall unevenness of radiotracer deposition and degree of central deposition were more pronounced in 99mTc-DTPA than Technegas studies (p < 0.05) [1]. Due to better peripheral penetration with Technegas, the extent of reverse mismatch (ventilation defect without corresponding perfusion defect) was reduced when Technegas was used [1]. In obstructive disease, focal deposition in distal airways was significantly more pronounced with 99mTc-DTPA, while mismatched perfusion defects were more frequently identified with Technegas [1]. The study concluded that Technegas is the preferred radioaerosol, particularly in obstructive disease [1].

V/P SPECT Obstructive lung disease COPD Intraindividual comparison

Pulmonary Deposition in COPD: Technegas Versus 81mKr Gas and High-Size 99mTc Aerosol

A comparative study of 20 COPD patients evaluating 81mKr gas, high-size 99mTc aerosol, and Technegas (low-size 99mTc aerosol) deposition against the reference standard of 133Xe lung scintigraphy revealed distinct depositional behaviors [1]. Compared to 133Xe equilibrium distribution, Technegas demonstrated significantly higher deposition in the lower parts of the lungs (p = 0.0008), while high-size 99mTc aerosol showed significantly higher deposition in central lung regions (p = 0.0001) [1]. Both 81mKr peripheral distribution and Technegas peripheral deposition correlated negatively with increased airway obstruction as measured by forced expiratory volume in 1 second (FEV1) [1]. Technegas deposition correlated significantly with 133Xe clearance (p = 0.0007), as did 81mKr distribution (p = 0.0001) and 99mTc-DTPA deposition (p = 0.001) [1].

COPD Ventilation scintigraphy 133Xe clearance Aerosol deposition pattern

FDA Regulatory Clearance and Global Clinical Adoption Metrics

Technegas received United States FDA approval in September 2023 following a multi-decade regulatory pathway as a drug-device combination product covering the Technegas Generator, single-use Crucible, and Patient Administration Set as interdependent elements [1]. The approval encompasses both pulmonary embolism diagnosis and the broader indication of pulmonary ventilation visualization [1]. Prior to US approval, Technegas had been used in over 4.7 million patient studies across 64 countries . The company has received 420 formal expressions of interest from US healthcare facilities . Technegas is referenced as the preferred lung ventilation imaging agent in Canadian and European nuclear medicine guidelines .

FDA approval Drug-device combination Regulatory pathway Market adoption

Optimal Clinical and Procurement Scenarios for Technegas Implementation


Pulmonary Embolism Diagnosis via V/Q SPECT/CT in Facilities Transitioning from Planar Imaging

Nuclear medicine departments seeking to upgrade from planar V/Q imaging to V/Q SPECT or SPECT/CT for pulmonary embolism diagnosis will benefit from Technegas implementation. Clinical evidence demonstrates that V/Q SPECT using Technegas achieves sensitivity of 96% and specificity of 97%, with diagnostic uncertainty reduced to 0.5% [1]. This performance supports guideline-recommended practice per EANM and Canadian nuclear medicine guidelines, where V/P SPECT with Technegas is strongly preferred over planar imaging for accurate PE diagnosis even in the presence of comorbid COPD and pneumonia [2]. The Technegas generation system provides on-site production within 6–7 minutes, with the aerosol remaining stable in the lung for SPECT acquisition without dynamic washout [3].

Ventilation Imaging in Patients with Moderate to Severe Obstructive Lung Disease (COPD)

For patient populations with moderate to severe COPD where aerosol delivery is technically challenging, Technegas provides quantifiably superior peripheral penetration compared to 99mTc-DTPA aerosol. Intraindividual head-to-head SPECT studies demonstrate reduced central airway deposition, reduced unevenness of radiotracer distribution, and less reverse mismatch artifact with Technegas in obstructive disease patients [1]. V/P SPECT using Technegas enables grading of small airway disease in COPD and identification of pulmonary comorbidities including concurrent pulmonary embolism (detected in 32% of COPD patients in one study), heart failure patterns (28%), and parenchymal abnormalities [2]. The penetration grade of Technegas in ventilation SPECT correlates significantly with GOLD stages (r = 0.63, p < 0.0001) [2].

Academic Research Protocols Requiring Quantifiable Lung Deposition Metrics

Research applications requiring quantitative assessment of regional lung ventilation benefit from Technegas due to its well-characterized particle size distribution (AMAD 158 nm, GSD 1.5) and predicted alveolar deposition fraction of 37% [1]. The Technegas generator output can be optimized for specific research requirements by modulating burn temperature and aerosol residence time; under optimized conditions, AMAD can be reduced to 250 nm (GSD 2.5) compared with standard operating conditions producing 450 nm (GSD 3.4) [2]. Research protocols investigating small airway disease, ventilation heterogeneity in asthma, preoperative lung function assessment, and post-COVID-19 pulmonary sequelae have utilized Technegas-based V/P SPECT for quantitative analysis [3].

Procurement for Multi-Site Healthcare Systems Requiring Standardized Ventilation Imaging

Healthcare systems operating multiple nuclear medicine facilities benefit from Technegas standardization due to the integrated combination product regulatory framework. The FDA approval covers the complete Technegas product including Australian manufacture and distribution, the Technegas Generator (Class IIb medical device), single-use Pulmotec Crucible, and Patient Administration Set as interdependent components [1]. This unified regulatory pathway eliminates the validation burden of separately sourcing and qualifying nebulizer devices for 99mTc-DTPA aerosol delivery. Infrastructure requirements are standardized across sites: 220V power supply and high-purity argon (≥99.997%) [2]. With 4.7 million patient studies across 64 countries and 420 US expressions of interest, Technegas provides a validated, guideline-endorsed ventilation imaging solution with established supply chain and technical support infrastructure [1].

Quote Request

Request a Quote for Technegas

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.